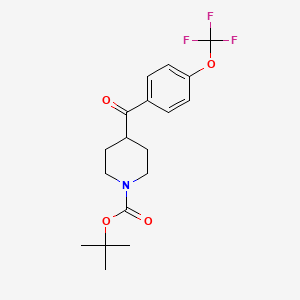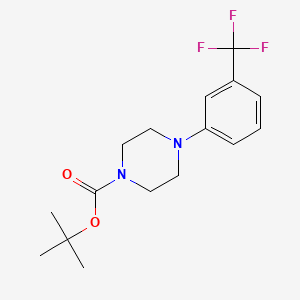
t-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
T-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate, also known as TFMPP, is an organic compound that is used in a variety of scientific research applications. It is a derivative of piperazine, a cyclic organic compound that is used in a variety of industrial applications. TFMPP has been studied for its potential applications in drug synthesis, biochemistry, and physiology.
科学研究应用
T-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate has a wide range of applications in scientific research. It has been used in drug synthesis, as an intermediate in the synthesis of pharmaceuticals such as anti-HIV drugs. It has also been used in biochemistry and physiology research, as a probe molecule to study the effects of certain drugs on cell membranes. Additionally, this compound has been studied for its potential use as a pesticide.
作用机制
The mechanism of action of t-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate is not fully understood, but it is believed to act as an agonist at certain serotonin receptors. It is thought to bind to the 5-HT3 receptor, which is involved in mediating the effects of certain drugs on the central nervous system. Additionally, this compound is believed to interact with other serotonin receptors, such as the 5-HT2A receptor, which is involved in regulating mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to have an effect on serotonin levels in the brain, which can lead to changes in mood and behavior. Additionally, this compound is thought to have an effect on the release of dopamine, which is involved in reward-seeking behavior.
实验室实验的优点和局限性
The advantages of using t-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate in lab experiments include its low cost and ease of synthesis. Additionally, this compound is relatively stable and has a low toxicity, making it safe to use in laboratory settings. However, due to its lack of specificity for certain serotonin receptors, this compound may not be the best choice for studying the effects of certain drugs on the central nervous system.
未来方向
Future research on t-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate should focus on further elucidating its mechanism of action and biochemical and physiological effects. Additionally, research should focus on developing more specific analogs of this compound that can be used to study the effects of certain drugs on the central nervous system. Finally, research should be conducted to determine the potential uses of this compound as a pesticide.
合成方法
T-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate can be synthesized from piperazine by reaction with trifluoromethylphenyl bromide in the presence of a base, such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile, and the resulting product is purified by recrystallization. The reaction is carried out at room temperature and has a high yield.
属性
IUPAC Name |
tert-butyl 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-7-20(8-10-21)13-6-4-5-12(11-13)16(17,18)19/h4-6,11H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQRXGCTQLELCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


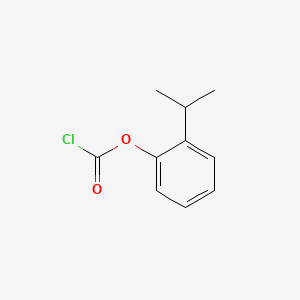
![4-{2-Oxo-2-[N'-(pyridine-4-carbonyl)-hydrazino]-ethoxy}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B6332973.png)


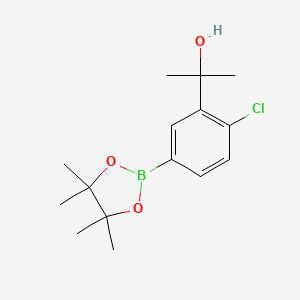
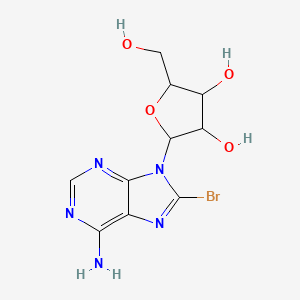

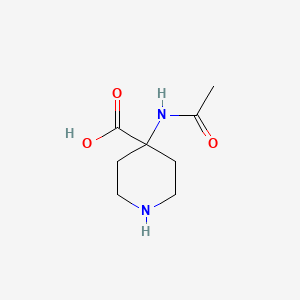
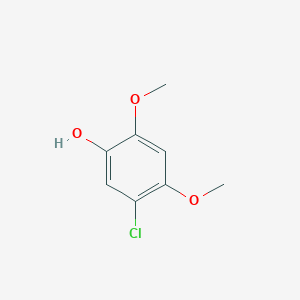

![4,7-Dibromobenzo[d]thiazole](/img/structure/B6333022.png)

